molecular formula C6H11BrMg B1654968 Hex-5-enylmagnesium bromide, 0.5M in THF CAS No. 30043-41-5

Hex-5-enylmagnesium bromide, 0.5M in THF

Cat. No. B1654968
CAS RN: 30043-41-5
M. Wt: 187.36 g/mol
InChI Key: NGTQJLNKMOCOQA-UHFFFAOYSA-M
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Description

Hex-5-enylmagnesium bromide, 0.5M in THF (CAS No. 30043-41-5) is a Grignard reagent . The molecular formula is C6H11BrMg and the molecular weight is 187.36 g/mol.


Synthesis Analysis

While specific synthesis methods for Hex-5-enylmagnesium bromide, 0.5M in THF were not found in the search results, Grignard reagents like this are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal in an ether or THF solvent .


Molecular Structure Analysis

The molecular structure of Hex-5-enylmagnesium bromide is represented by the SMILES string Br[Mg]CCCCC=C . This indicates that the molecule consists of a bromine atom bonded to a magnesium atom, which is further bonded to a hex-5-enyl group.


Chemical Reactions Analysis

Grignard reagents, including Hex-5-enylmagnesium bromide, are known for their strong nucleophilic and basic properties. They can participate in a variety of chemical reactions, including nucleophilic additions to carbonyl groups, nucleophilic substitutions, and reductions .


Physical And Chemical Properties Analysis

Hex-5-enylmagnesium bromide, 0.5M in THF, is a solution with a density of 0.94 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .

Mechanism of Action

Target of Action

Hex-5-enylmagnesium bromide, also known as 4-penten-1-ylmagnesium bromide , is an organometallic compound used as a reagent in organic synthesis. Its primary targets are carbon and nitrogen atoms of the C=N double bond in imines .

Mode of Action

Hex-5-enylmagnesium bromide interacts with its targets through a process known as single-electron-transfer (SET) mechanism . In this mechanism, the compound donates an electron to the imine, leading to the formation of a new carbon-nitrogen bond . This reaction is regioselective and diastereoselective, meaning it preferentially occurs at specific sites and in a specific stereochemical manner .

Biochemical Pathways

The addition of Hex-5-enylmagnesium bromide to imines affects the biochemical pathway involving the conversion of imines to amines . Specifically, it leads to the formation of tertiary amines when primary alkylmagnesium halides are used . This reaction is part of a broader class of reactions known as nucleophilic additions, which are fundamental in organic chemistry.

Result of Action

The result of Hex-5-enylmagnesium bromide’s action is the formation of new organic compounds. For instance, when used as a probe for the SET mechanism, only the N-(hex-5-enyl) adduct is obtained . This means that the compound has added to the nitrogen atom of the imine, forming a new tertiary amine .

Action Environment

The action of Hex-5-enylmagnesium bromide is influenced by several environmental factors. For instance, the use of magnesium derivatives and low temperatures can increase the yields in conjugate addition products . Additionally, steric hindrances can favor the redox process . Therefore, careful control of the reaction conditions is crucial for optimizing the compound’s action, efficacy, and stability.

Safety and Hazards

Hex-5-enylmagnesium bromide, 0.5M in THF, is a highly flammable liquid and vapor. It releases flammable gases which may ignite spontaneously when in contact with water. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

As a Grignard reagent, Hex-5-enylmagnesium bromide has potential applications in various fields of organic synthesis. Its future use will likely continue to be explored in the synthesis of complex organic molecules .

properties

IUPAC Name

magnesium;hex-1-ene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQJLNKMOCOQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCC=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-enylmagnesium bromide, 0.5M in THF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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